3-Hydroxymethyl Mefenamic Acid chemical structure and properties
3-Hydroxymethyl Mefenamic Acid chemical structure and properties
An In-depth Technical Guide to 3-Hydroxymethyl Mefenamic Acid: Structure, Properties, and Scientific Context
This guide provides a comprehensive technical overview of 3-Hydroxymethyl Mefenamic Acid, a primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), mefenamic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, metabolic formation, and potential pharmacological and toxicological significance. It also offers practical, field-proven insights into its synthesis and analysis, addressing the technical challenges and causal reasoning behind experimental design.
Introduction and Significance
Mefenamic acid, a member of the fenamate class, exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis[1]. The metabolism of mefenamic acid is a critical determinant of its efficacy and safety profile. In humans, the principal metabolic pathway involves the oxidation of the 3-methyl group of the N-aryl ring, a reaction catalyzed predominantly by the cytochrome P450 isozyme CYP2C9[2][3]. This biotransformation yields 3-Hydroxymethyl Mefenamic Acid (3-HMMA), which is subsequently oxidized to 3-carboxymefenamic acid[1][2][4]. Both the parent drug and its metabolites can undergo glucuronidation to facilitate their excretion[2].
While often considered less active than the parent compound, emerging research suggests that metabolites like 3-HMMA may contribute to the overall pharmacological and toxicological profile of mefenamic acid[2]. The formation of reactive acyl glucuronide conjugates of these metabolites is hypothesized to be a potential mechanism underlying idiosyncratic adverse drug reactions[2]. A thorough understanding of 3-HMMA is therefore crucial for a complete characterization of mefenamic acid's disposition and for the development of safer anti-inflammatory therapies.
Chemical Structure and Physicochemical Properties
A precise understanding of the molecular structure and physicochemical characteristics of 3-HMMA is fundamental for any research and development endeavor.
Chemical Identity
-
IUPAC Name: 2-[[3-(hydroxymethyl)-2-methylphenyl]amino]benzoic acid[5]
-
Synonyms: Mefenamic acid metabolite I, N-(α3-Hydroxy-2,3-xylyl)-anthranilic Acid
-
CAS Number: 5129-20-4[5]
-
Molecular Formula: C₁₅H₁₅NO₃[5]
-
Molecular Weight: 257.28 g/mol [5]
Physicochemical Data
The physicochemical properties of 3-HMMA influence its solubility, absorption, distribution, and interaction with biological targets. While experimentally determined data for some properties are limited, a combination of reported values and reliable predictions provides a solid foundation for experimental design.
| Property | Value | Source | Notes |
| Melting Point | 219-222 °C | ChemicalBook[6] | Experimental value. |
| pKa | 3.72 ± 0.36 | ChemicalBook (Predicted)[6] | The carboxylic acid moiety is the primary acidic center. This predicted value is slightly lower than the experimental pKa of the parent mefenamic acid (~4.2)[7][8], which is a reasonable estimate given the electronic influence of the hydroxymethyl group. |
| LogP | 3.9 | PubChem (Predicted, XLogP3) | This value indicates significant lipophilicity, though likely less than the parent mefenamic acid (experimental LogP ~5.1-5.4)[8]. The addition of the hydroxyl group increases polarity. |
| Boiling Point | 454.9 ± 45.0 °C | ChemicalBook (Predicted)[6] | High boiling point is expected due to the molecular weight and polar functional groups. |
| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook[6] | Experimental aqueous solubility data is not readily available. However, the presence of both a carboxylic acid and a hydroxyl group suggests that its solubility will be highly pH-dependent. It is expected to have greater aqueous solubility than mefenamic acid, which is poorly soluble in water[9][10]. |
Metabolism and Pharmacokinetics
The formation and clearance of 3-HMMA are key aspects of the pharmacokinetics of mefenamic acid. The process begins with the hepatic metabolism of the parent drug and proceeds through subsequent conjugation and elimination.
Caption: Metabolic pathway of mefenamic acid to 3-HMMA and subsequent metabolites.
As illustrated, CYP2C9 is the primary enzyme responsible for the initial hydroxylation step[1][2]. This is a critical point for predicting drug-drug interactions, as inhibitors or inducers of CYP2C9 could significantly alter the plasma concentrations of both mefenamic acid and 3-HMMA. The subsequent oxidation to 3-carboxymefenamic acid and the glucuronidation of both metabolites are crucial for increasing their water solubility, which facilitates their elimination via the kidneys[2][11].
Synthesis of 3-Hydroxymethyl Mefenamic Acid
The proposed strategy involves the synthesis of a key intermediate, 3-(hydroxymethyl)-2-methylaniline , followed by its coupling with 2-chlorobenzoic acid.
Caption: Proposed synthetic pathway for 3-Hydroxymethyl Mefenamic Acid.
Step-by-Step Rationale and Protocol
Part A: Synthesis of 3-(Hydroxymethyl)-2-methylaniline
The primary challenge is the synthesis of the aniline intermediate. A plausible route starts from the commercially available 3-bromo-2-methylaniline[14].
-
Protection of the Amine: The aniline's amino group is highly reactive and must be protected to prevent side reactions during the subsequent organometallic step. Acetylation is a robust and easily reversible method.
-
Protocol: Dissolve 3-bromo-2-methylaniline in a suitable solvent like dichloromethane. Cool the solution in an ice bath and add acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with water, extract the product, and purify by recrystallization or column chromatography.
-
-
Lithiation and Hydroxymethylation: A halogen-metal exchange followed by quenching with an electrophile is a classic method for introducing a functional group.
-
Causality: n-Butyllithium (n-BuLi) is a strong base that will readily perform a lithium-bromine exchange at low temperatures. The resulting aryllithium species is a potent nucleophile that will attack the electrophilic carbon of paraformaldehyde to form the hydroxymethyl group after an aqueous workup.
-
Protocol: Dissolve the protected aniline from the previous step in anhydrous THF under an inert atmosphere (e.g., Argon). Cool the solution to -78 °C. Slowly add a solution of n-BuLi. Stir for 1-2 hours at this temperature. Add dry paraformaldehyde powder in one portion. Allow the reaction to slowly warm to room temperature overnight. Quench carefully with saturated ammonium chloride solution, extract the product with ethyl acetate, and purify.
-
-
Deprotection: The acetyl protecting group is removed by acid hydrolysis to reveal the desired aniline intermediate.
-
Protocol: Reflux the purified product from the previous step in a mixture of ethanol and aqueous hydrochloric acid. Monitor the reaction by TLC until the starting material is consumed. Cool the solution, neutralize with a base (e.g., NaOH) to precipitate the product. Filter, wash with water, and dry to obtain 3-(hydroxymethyl)-2-methylaniline.
-
Part B: Ullmann Condensation
This is a copper-catalyzed cross-coupling reaction to form the C-N bond[2][13].
-
Reaction Setup: This reaction requires high temperatures and a polar, aprotic solvent.
-
Causality: The copper catalyst facilitates the coupling between the aryl halide and the amine. A base is required to deprotonate the amine and/or the carboxylic acid. High-boiling solvents like DMF or NMP are necessary to achieve the required reaction temperatures[2].
-
Protocol: To a flask, add 2-chlorobenzoic acid, 3-(hydroxymethyl)-2-methylaniline, a base such as potassium carbonate, and a catalytic amount of a copper(I) salt (e.g., CuI or Cu₂O). Add a high-boiling polar aprotic solvent like DMF. Heat the mixture to 120-150 °C under an inert atmosphere. Monitor the reaction progress by HPLC or TLC.
-
Workup and Purification: After cooling, pour the reaction mixture into water and acidify with HCl to precipitate the crude product. Filter the solid, wash thoroughly with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) to yield pure 3-Hydroxymethyl Mefenamic Acid.
-
Analytical Methodology
A validated, sensitive, and specific analytical method is paramount for pharmacokinetic studies or metabolite identification. While a specific USP monograph for 3-HMMA does not exist, methods for the parent drug, mefenamic acid, can be readily adapted. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.
Proposed LC-MS/MS Method for Plasma Quantification
This protocol is adapted from validated methods for mefenamic acid in biological matrices[15][16].
1. Sample Preparation (Protein Precipitation):
-
Rationale: This is a rapid and effective technique to remove the bulk of plasma proteins which would otherwise interfere with the analysis and damage the HPLC column.
-
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a deuterated analog of 3-HMMA or a structurally similar compound like diclofenac).
-
Add 300 µL of acetonitrile (pre-chilled to -20 °C) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
2. Chromatographic Conditions:
-
Rationale: Reverse-phase chromatography is ideal for separating moderately polar compounds like 3-HMMA from endogenous plasma components. A C18 column is a standard choice. The mobile phase composition is optimized to achieve good peak shape and retention time.
-
Parameters:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical starting condition would be 95% A, ramping to 95% B over several minutes to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
3. Mass Spectrometric Detection:
-
Rationale: Tandem mass spectrometry (MS/MS) provides high selectivity by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode. The carboxylic acid group is readily deprotonated.
-
MRM Transition: The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 256.1. The specific product ions would need to be determined by infusing a pure standard, but likely fragments would result from the loss of H₂O or CO₂. For example, a plausible transition would be m/z 256.1 → 238.1 (loss of water).
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy) must be optimized to maximize signal intensity.
-
Pharmacological Activity and Toxicological Profile
COX Inhibition
Like its parent compound, 3-HMMA is believed to exert its pharmacological effects through the inhibition of COX enzymes. Mefenamic acid itself is a non-selective inhibitor of both COX-1 and COX-2[17]. Literature suggests that 3-HMMA is a "weakly active" metabolite[3]. However, quantitative data (e.g., IC₅₀ values) from head-to-head comparative studies are not widely available in published literature. Such data would be critical to fully ascertain its contribution to the therapeutic effects of mefenamic acid. The reduced lipophilicity of 3-HMMA compared to the parent drug may influence its ability to access the active site of the COX enzymes, potentially explaining its reduced activity.
Toxicological Considerations
The toxicity profile of mefenamic acid is a subject of ongoing research, with particular focus on CNS toxicity in cases of overdose and idiosyncratic reactions such as hepatotoxicity and nephrotoxicity[12][13]. The formation of reactive metabolites is a leading hypothesis for these idiosyncratic effects.
-
Acyl Glucuronide Formation: The carboxylic acid moiety of 3-HMMA can be conjugated to form a 1-O-acyl glucuronide. These conjugates can be chemically reactive and may bind covalently to cellular macromolecules, including proteins. This protein adduction can act as a hapten, potentially triggering an immune-mediated response that manifests as organ toxicity[2].
-
Systemic Exposure: A study in rats demonstrated that after oral administration of mefenamic acid, several hydroxylated metabolites and their corresponding acyl glucuronides, including those of 3-HMMA, were identified in plasma. These metabolites showed high systemic exposure and long elimination half-lives, suggesting that their potential for causing toxicity could be significant, especially with repeated dosing.
It is important to note that while mefenamic acid overdose is associated with a significantly higher risk of CNS effects, particularly convulsions, compared to other NSAIDs, the specific contribution of 3-HMMA to this neurotoxicity has not been fully elucidated[4].
Conclusion and Future Directions
3-Hydroxymethyl Mefenamic Acid is a key metabolite in the disposition of mefenamic acid. Its formation via CYP2C9 and subsequent metabolism are critical to the clearance of the parent drug. While generally considered less pharmacologically active, its potential to form reactive acyl glucuronide conjugates implicates it in the broader toxicological profile of mefenamic acid.
For researchers in drug metabolism and toxicology, several areas warrant further investigation:
-
Quantitative Pharmacology: Determining the specific IC₅₀ values of 3-HMMA for COX-1 and COX-2 is essential to quantify its contribution to both therapeutic and adverse effects.
-
Experimental Physicochemical Data: Precise measurement of properties like aqueous solubility and pKa would aid in developing better biopharmaceutical models.
-
Toxicology of the Isolated Metabolite: Studies using the pure, synthesized 3-HMMA and its glucuronide conjugate are needed to definitively establish their specific toxicological profiles, separate from the parent drug.
This guide provides a robust framework for understanding and investigating this important metabolite, offering both a synthesis of current knowledge and a practical guide for future research.
References
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents. (n.d.).
-
Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids - ResearchGate. (2006, August). Retrieved January 24, 2026, from [Link]
-
Spectrophotometric Determination of Mefenamic Acid in Pharmaceutical Preparations Via Arsenazo III – Cerium (III) Reaction. (2006, December). Retrieved January 24, 2026, from [Link]
-
Mefenamic acid - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
Mefenamic Acid - LiverTox - NCBI Bookshelf. (2020, August 10). Retrieved January 24, 2026, from [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL ASSAY METHOD FOR MEFENAMIC ACID TABLET (PONSTAN) - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
USP method - Mefenamic Acid - Merck Millipore. (n.d.). Retrieved January 24, 2026, from [Link]
-
Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]
-
Showing metabocard for Mefenamic acid (HMDB0014922) - Human Metabolome Database. (2012, September 6). Retrieved January 24, 2026, from [Link]
-
Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC - NIH. (2022, June 29). Retrieved January 24, 2026, from [Link]
-
Enhancement in Aqueous Solubility of Mefenamic Acid using Micellar Solutions of Various Surfactants - ResearchGate. (2006, August). Retrieved January 24, 2026, from [Link]
-
Application of HPLC for the Simultaneous Determination of Ethamsylate and Mefenamic Acid in Bulk Drugs and Tablets | Request PDF - ResearchGate. (2005, August). Retrieved January 24, 2026, from [Link]
-
3-Hydroxymethyl Mefenamic Acid | C15H15NO3 | CID 610738 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]
-
Mefenamic Acid Capsules, USP 250 mg Rx only WARNING - accessdata.fda.gov. (n.d.). Retrieved January 24, 2026, from [Link]
-
Liquid chromatography method for determination of mefenamic acid in human serum. (n.d.). Retrieved January 24, 2026, from [Link]
-
COX Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 24, 2026, from [Link]
-
Simultaneous spectrophotometric determination of mefenamic acid and paracetamol in combined tablet dosage form by dual wavelen - Der Pharma Chemica. (n.d.). Retrieved January 24, 2026, from [Link]
-
454 - Preparation and solubility profile study of sodium and potassium salts of mefenamic acid: the effect of pH and polarity. (n.d.). Retrieved January 24, 2026, from [Link]
-
A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
Interactions of mefenamic acid (a, d), 8 k (b, e), and 8 e (c, f) over... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
Mefenamic Acid: Package Insert / Prescribing Info / MOA - Drugs.com. (n.d.). Retrieved January 24, 2026, from [Link]
-
Spectrophotometric simultaneous determination of mefenamic acid and paracetamol in combined tablet dosage form by dual wavelen - SciSpace. (n.d.). Retrieved January 24, 2026, from [Link]
-
Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. (2013, November 21). Retrieved January 24, 2026, from [Link]
Sources
- 1. 3-Hydroxymethyl Mefenamic Acid | 5129-20-4 | Benchchem [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Hydroxymethyl Mefenamic Acid | C15H15NO3 | CID 610738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hydroxymethyl Mefenamic Acid | 5129-20-4 [m.chemicalbook.com]
- 7. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is 3-Bromo-2-methylaniline?_Chemicalbook [chemicalbook.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
